4-(3-Methylbenzyl)morpholine
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Overview
Description
4-(3-Methylbenzyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a 3-methylbenzyl group attached to the nitrogen atom of the morpholine ring
Mechanism of Action
Target of Action
The primary target of 4-(3-Methylbenzyl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .
Mode of Action
This compound interacts with its target by attaching to the CA-II binding site and blocking its action . This compound can also efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .
Biochemical Pathways
The compound’s interaction with the CA-II enzyme affects the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is crucial for various metabolic processes, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .
Pharmacokinetics
It is suggested that morpholine-based thiazoles can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .
Result of Action
The result of the compound’s action is the inhibition of the CA-II enzyme, which disrupts the homeostasis of several biochemical processes . In addition, it can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .
Action Environment
The action environment of this compound is primarily within the cellular environment, where it interacts with enzymes and disrupts biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The general reaction scheme is as follows:
Morpholine+3-Methylbenzyl chloride→this compound+HCl
Another method involves the use of 3-methylbenzyl bromide instead of 3-methylbenzyl chloride, with similar reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and phase-transfer agents may also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the benzyl group.
Scientific Research Applications
4-(3-Methylbenzyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its morpholine ring is a common motif in many bioactive molecules.
Materials Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and materials, contributing to various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, morpholine, lacks the benzyl group and has different chemical and biological properties.
4-Benzylmorpholine: Similar to 4-(3-Methylbenzyl)morpholine but without the methyl group on the benzyl ring.
4-(4-Methylbenzyl)morpholine: Similar structure but with the methyl group in the para position on the benzyl ring.
Uniqueness
This compound is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the benzyl ring can affect the compound’s interactions with molecular targets and its overall properties.
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCPGWGLHHNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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